(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
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Overview
Description
The compound (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one is a synthetic organic molecule that features a pyrrolidine ring, a bromopyrimidine moiety, and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Bromopyrimidine Introduction: The bromopyrimidine moiety is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a brominating agent.
Enone Formation: The final step involves the formation of the enone group through an aldol condensation reaction between an aldehyde and a ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The enone group can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The enone group can be reduced to form alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromopyrimidine moiety can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar coordination properties.
Per- and polyfluoroalkyl substances (PFAS): Compounds with similar structural features but different applications and properties.
Uniqueness
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one is unique due to its combination of a pyrrolidine ring, a bromopyrimidine moiety, and an enone functional group
Properties
IUPAC Name |
(E)-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-2-3-11(17)16-5-4-10(8-16)18-12-14-6-9(13)7-15-12/h2-3,6-7,10H,4-5,8H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDKFFSBVVOKRQ-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(C1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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